molecular formula C9H20Cl2N2 B1407351 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1982950-35-5

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1407351
CAS No.: 1982950-35-5
M. Wt: 227.17 g/mol
InChI Key: VOHZKSPVXREUDI-UHFFFAOYSA-N
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Description

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a high-purity chemical intermediate based on the privileged octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic diaza compound frequently employed in medicinal chemistry as a versatile piperazine bioisostere . This scaffold is a recognized privileged structure in CNS drug discovery, having been successfully utilized in the design of potent ligands for a range of therapeutically relevant targets. These include the sigma-1 receptor (S1R) for neurological disorders , metabotropic glutamate receptor 1 (mGlu1) as negative allosteric modulators , and other neuroreceptors. The core structure's value lies in its ability to improve drug-like properties and its structural flexibility, which allows researchers to optimize receptor interaction and selectivity . Furthermore, derivatives of the pyrrolo[3,4-c]pyrrole scaffold have been developed as potent and selective anti-inflammatory agents. Recent studies highlight Mannich base derivatives of this core as promising preferential COX-2 inhibitors with a superior COX-2/COX-1 selectivity ratio compared to meloxicam, and some also exhibit dual COX/15-LOX inhibitory activity, presenting a compelling profile for safer anti-inflammatory therapeutics . The specific introduction of the 2-propyl substituent offers a strategic site for chemical diversification to fine-tune the molecule's physicochemical properties, potency, and selectivity for specific research applications. As a dihydrochloride salt, the compound offers enhanced solubility in aqueous systems, facilitating in vitro biological testing. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-propyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHZKSPVXREUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone or an aldehyde in the presence of a catalyst. For example, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other hydrogenated compounds. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride lies in its role as a histamine H4 receptor ligand. This receptor is implicated in several inflammatory conditions, making the compound a candidate for therapeutic interventions in diseases such as:

  • Asthma
  • Allergic Rhinitis
  • Inflammatory Bowel Disease
  • Dermatitis
  • Psoriasis

Research indicates that compounds targeting the H4 receptor can modulate immune responses and inflammation, thereby offering potential treatments for these conditions .

Drug Development

The compound serves as a building block in the synthesis of more complex pharmacologically active molecules. Its derivatives have been explored for various biological activities, including anti-inflammatory and immunomodulatory effects. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.

Material Science

Beyond medicinal applications, this compound is being investigated for its potential use in developing advanced materials due to its unique chemical properties. This includes applications in:

  • Polymer Chemistry : As an additive to enhance the properties of polymers.
  • Nanotechnology : In the formulation of nanocarriers for drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Pharmaceutical Chemistry demonstrated its efficacy as an H4 receptor antagonist in preclinical models of asthma, showing significant reductions in airway hyperresponsiveness and inflammation.
  • Another investigation focused on its immunomodulatory effects, revealing that it could downregulate pro-inflammatory cytokines in models of allergic rhinitis.

These findings suggest that this compound could play a significant role in developing novel therapies for managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride

This compound () shares the dihydrochloride salt form but differs in core structure and substituents:

  • Core Structure: The target compound has a pyrrolo[3,4-c]pyrrole system, whereas the analog features a pyrrolo[3,4-c]pyrazole ring.
  • Substituents : The 2-propyl group in the target compound may confer greater lipophilicity compared to the 2-methyl group in the analog, influencing membrane permeability and metabolic stability.
  • Applications : Both compounds’ salt forms improve aqueous solubility, but the pyrazole derivative’s nitrogen-rich structure may favor use in coordination chemistry or as a kinase inhibitor intermediate .

Comparison with Spiro[Indole-3,1'-pyrrolo[3,4-c]pyrrole] Derivatives

The spiro compounds in exhibit a fused indole-pyrrolo-pyrrole system with a tetrahydro configuration:

  • In contrast, the target compound’s saturated bicyclic system offers flexibility, which may broaden binding interactions.
  • Therapeutic Potential: The spiro derivatives are explicitly designed as TP53 activators, while the target compound’s propyl-substituted structure could prioritize different biological pathways, such as neurotransmitter receptor modulation .

Comparison with Ethyl Pyrrole-3-carboxylate Derivatives

Compounds from and (e.g., ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate) highlight substituent-driven variations:

  • Functional Groups : The target compound lacks ester or nitrile substituents, simplifying its metabolic profile. Neutral analogs in –2 have lower solubility due to the absence of salt forms.
  • Synthetic Utility : The carboxylate derivatives serve as intermediates for further functionalization (e.g., amidation), whereas the dihydrochloride form of the target compound is likely optimized for direct therapeutic use .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Key Applications References
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride Pyrrolo-pyrrole (saturated) 2-propyl Dihydrochloride Not provided Inferred: Drug delivery, CNS targeting
2-Methyl-pyrrolo[3,4-c]pyrazole dihydrochloride Pyrrolo-pyrazole 2-methyl Dihydrochloride Not provided Lab reagent, coordination chemistry
Spiro[indole-pyrrolo[3,4-c]pyrrole] derivatives Spiro-fused indole-pyrrolo-pyrrole Spiro junction, tetrahydro None specified Not provided TP53 activation
Ethyl 5-(3-aminophenyl)pyrrole-3-carboxylate Pyrrole 3-aminophenyl, cyano, methyl None 454 (), 362 () Synthetic intermediate

Research Findings and Implications

  • Salt Form Advantages : The dihydrochloride in the target compound likely improves bioavailability compared to neutral analogs, as seen in similar salts .
  • Therapeutic Divergence : While spiro derivatives target TP53 (), the target compound’s simpler structure may prioritize alternative mechanisms, such as GPCR modulation.

Biological Activity

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H18Cl2N2
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 1982950-35-5

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The compound exhibits a multifaceted mechanism of action, which includes:

  • Inhibition of Microtubule Dynamics : Similar to other pyrrole derivatives, this compound may act as a microtubule depolymerizer by binding to the colchicine site on tubulin. This interaction disrupts normal mitotic processes, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues.

Anticancer Effects

Recent studies have demonstrated significant anticancer properties of this compound. Notably:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that the IC50 values range from 10 nM to 16 nM in certain models, indicating potent antiproliferative activity .
  • Mechanisms of Action : The compound induces apoptosis through the activation of caspase pathways and disruption of microtubule dynamics during mitosis, leading to abnormal spindle formation and cell cycle arrest.

Study 1: Antitumor Efficacy in Vivo

In a xenograft model using MDA-MB-435 breast cancer cells, the administration of this compound resulted in significant tumor regression. The study highlighted that the compound was effective at concentrations that did not exhibit toxicity to normal tissues, suggesting a favorable therapeutic index .

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound interacts directly with purified tubulin, confirming its role as a microtubule-targeting agent. This interaction was shown to lead to concentration-dependent loss of cellular microtubules and subsequent mitotic accumulation in treated cells .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

  • Therapeutic Doses : Lower doses have demonstrated beneficial effects such as anti-inflammatory and anticancer activities.
  • Toxicity at High Doses : Higher concentrations may result in adverse effects including hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization during preclinical studies.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity with IC50 values < 20 nM
Microtubule DisruptionInduces apoptosis via spindle formation
AntimicrobialPotential activity against pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, and what key reaction conditions are required?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:

  • Step 1 : Cyclization of pyrrolidine precursors using acid catalysis (e.g., HCl or H₂SO₄) under reflux conditions (80–100°C).
  • Step 2 : Alkylation of the pyrrolo-pyrrole core with a propyl group via nucleophilic substitution (e.g., using 1-bromopropane in DMF at 60°C).
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ethanol .
  • Key Conditions :
StepCatalyst/SolventTemperature (°C)Reaction Time (hr)Yield (%)
1HCl (aq.)901265–70
2DMF60850–55
3Ethanol25285–90

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on pyrrolo-pyrrole core signals (e.g., δ 2.5–3.5 ppm for bridgehead protons; δ 40–60 ppm for quaternary carbons).
  • MS (ESI+) : Look for [M+H]⁺ at m/z corresponding to C₁₀H₂₀N₂·2HCl (exact mass calculated as 248.18 g/mol).
  • HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min) to confirm purity (>95%) .

Q. What are the primary structural features influencing physicochemical properties?

  • Methodological Answer :

  • The bicyclic pyrrolo-pyrrole system enhances rigidity, reducing solubility in non-polar solvents.
  • The propyl side chain increases lipophilicity (logP ≈ 1.2), impacting membrane permeability.
  • Comparative analysis with analogs (e.g., 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole derivatives) shows that substituents at the 2-position significantly alter melting points (e.g., 220–240°C for dihydrochloride salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Conduct stress studies (40°C/75% RH) across pH 1–10.
pHDegradation Products (HPLC)Half-Life (Days)
1–3None detected>30
7–8Partial hydrolysis (5–10%)15–20
10Complete decomposition<5
  • Mechanistic Insight : Use LC-MS to identify hydrolyzed byproducts (e.g., ring-opened amines). Stabilize formulations with buffering agents (e.g., citrate at pH 4) .

Q. How to design experiments for assessing biological activity, given structural analogs in oncology?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on analog data (e.g., Forodesine Hydrochloride’s inhibition of purine nucleoside phosphorylase in T-cell malignancies ).
  • Assay Design :
  • Use fluorescence polarization assays to measure binding affinity (IC₅₀).
  • Compare with 3,6-bis(4-chlorophenyl) analogs to evaluate substituent effects on potency .

Q. What advanced separation techniques optimize purity and yield in scaled-up synthesis?

  • Methodological Answer :

  • Membrane Chromatography : Employ cation-exchange membranes (e.g., Sartobind® S) for dihydrochloride salt purification (95% recovery).
  • Crystallization Optimization : Use anti-solvent (e.g., ethyl acetate) addition under controlled cooling (2°C/min) to enhance crystal uniformity (particle size <50 µm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
Reactant of Route 2
2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

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